SARS-CoV-2 Mpro-IN-10

Description

Structure

3D Structure

Properties

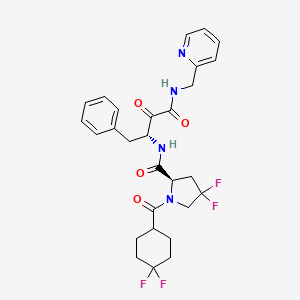

Molecular Formula |

C28H30F4N4O4 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(2R)-1-(4,4-difluorocyclohexanecarbonyl)-N-[(2R)-3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H30F4N4O4/c29-27(30)11-9-19(10-12-27)26(40)36-17-28(31,32)15-22(36)24(38)35-21(14-18-6-2-1-3-7-18)23(37)25(39)34-16-20-8-4-5-13-33-20/h1-8,13,19,21-22H,9-12,14-17H2,(H,34,39)(H,35,38)/t21-,22-/m1/s1 |

InChI Key |

QOLKOUDNYUMULW-FGZHOGPDSA-N |

Isomeric SMILES |

C1CC(CCC1C(=O)N2CC(C[C@@H]2C(=O)N[C@H](CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC(CC2C(=O)NC(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

SARS-CoV-2 Mpro-IN-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SARS-CoV-2 Mpro-IN-10, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro-IN-10, also identified as compound 27h in the primary literature, has demonstrated significant antiviral activity in preclinical studies. This document summarizes its biochemical and cellular activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and experimental workflows.

Core Efficacy and Potency

This compound is a potent α-ketoamide derivative that acts as a covalent inhibitor of the main protease of SARS-CoV-2.[1] Its inhibitory and antiviral activities have been quantified through various biochemical and cell-based assays.

| Parameter | Value | Description |

| IC50 | 10.9 nM | The half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro, indicating high biochemical potency. |

| EC50 | 43.6 nM | The half-maximal effective concentration in a cell-based antiviral assay, demonstrating potent antiviral activity in a cellular context. |

Mechanism of Action

Mpro-IN-10 functions as a mechanism-based inhibitor, targeting the catalytic cysteine (Cys145) in the active site of the SARS-CoV-2 main protease. The α-ketoamide warhead of the inhibitor forms a covalent bond with the sulfur atom of Cys145.[1] This irreversible binding effectively inactivates the enzyme, preventing it from processing the viral polyproteins necessary for viral replication.

The following diagram illustrates the proposed inhibitory mechanism of Mpro-IN-10 on the SARS-CoV-2 Mpro.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-10, leading to the blockage of viral replication.

Experimental Protocols

The characterization of Mpro-IN-10 involved several key experimental procedures to determine its inhibitory and antiviral properties.

Recombinant Mpro Expression and Purification

The SARS-CoV-2 Mpro was expressed in E. coli and purified for use in biochemical assays. The gene encoding the Mpro was cloned into an expression vector, and the protein was produced in a suitable E. coli strain. Purification was typically achieved through a combination of affinity and size-exclusion chromatography to obtain a highly pure and active enzyme.

Mpro Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay was employed to measure the enzymatic activity of Mpro and the inhibitory potency of Mpro-IN-10.

Caption: Workflow for determining the IC50 of Mpro-IN-10 using a FRET-based enzymatic assay.

Protocol Details:

-

Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic peptide substrate containing a cleavage site for Mpro flanked by a FRET pair (e.g., Edans/Dabcyl), and serial dilutions of Mpro-IN-10.

-

Procedure: The Mpro enzyme is pre-incubated with varying concentrations of Mpro-IN-10. The enzymatic reaction is initiated by the addition of the FRET substrate.

-

Detection: The cleavage of the substrate by Mpro separates the FRET pair, resulting in an increase in fluorescence. This change is monitored using a fluorescence plate reader.

-

Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the dose-response curve.

Cell-Based Antiviral Assay

The antiviral efficacy of Mpro-IN-10 was evaluated in a cell-based assay using a relevant cell line (e.g., Vero E6) susceptible to SARS-CoV-2 infection.

Caption: Workflow for determining the EC50 of Mpro-IN-10 in a SARS-CoV-2 infected cell line.

Protocol Details:

-

Cell Culture: Vero E6 cells are seeded in multi-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with a range of concentrations of Mpro-IN-10.

-

Viral Infection: Following compound treatment, the cells are infected with a known titer of SARS-CoV-2.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Endpoint Measurement: The antiviral effect is quantified by measuring the reduction in virus-induced cytopathic effect (CPE) or by quantifying viral RNA levels using qRT-PCR.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of the antiviral activity.

X-ray Crystallography

The crystal structure of SARS-CoV-2 Mpro in complex with Mpro-IN-10 (27h) has been determined, providing atomic-level insight into its binding mode.[1] The crystallographic data confirms the covalent linkage between the α-ketoamide warhead of the inhibitor and the catalytic Cys145 of the protease. This structural information is invaluable for understanding the inhibitor's potency and for guiding further structure-based drug design efforts.

References

(27h) inhibitor of SARS-CoV-2 main protease

An in-depth analysis of current scientific literature reveals no specific SARS-CoV-2 main protease (Mpro) inhibitor explicitly identified as "(27h)". However, research into novel heterocyclic compounds has identified a promising candidate, 6-(p-tolylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one , designated as compound (4h) , which may be the subject of interest. This technical guide provides a summary of the available data for compound (4h), noting that current research is at the in silico stage, with experimental validation pending.

Overview of Compound (4h)

Compound (4h) is a novel derivative of quinoxalino[2,1-b]quinazolin-12-one. Its potential as a SARS-CoV-2 Mpro inhibitor has been evaluated through computational methods, including molecular docking and molecular dynamics simulations. These studies predict favorable interactions between compound (4h) and the active site of the main protease, suggesting it as a promising candidate for further preclinical and clinical investigation.[1][2]

Quantitative Data (In Silico)

It is critical to note that, to date, no experimental quantitative data such as IC50 or EC50 values from in vitro or in vivo assays have been published for compound (4h). The data available are from computational simulations, which predict the binding affinity and stability of the compound within the Mpro active site.

| Compound ID | Analysis Type | Parameter | Value | Source |

| (4h) | Molecular Docking | Binding Affinity | -9.0 kcal/mol | [1][2] |

| (4h) | Molecular Dynamics | Binding Energy | -131.96 kJ/mol | [1] |

Experimental Protocols

As the biological inhibitory activity of compound (4h) has not yet been experimentally verified, this section details the published protocol for its chemical synthesis.

Synthesis of 6-(p-tolylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one (4h)

The synthesis of compound (4h) is achieved through a two-step tandem reaction. The general procedure is as follows:

-

Preparation of 2-((3-chloroquinoxalin-2-yl)amino)-N-substituted benzamide derivatives (3a-h): This intermediate is synthesized first, though the specific reaction conditions for this step are standard for the class of compounds.

-

Cyclization to form the final product (4h):

-

A mixture of the appropriate 2-((3-chloroquinoxalin-2-yl)amino)-N-substituted benzamide derivative (1 mmol) and potassium carbonate (K₂CO₃) (4 mmol, 0.552 g) is prepared in dimethylformamide (DMF) (3 ml).

-

The mixture is heated to 125 °C for 5 hours.

-

Reaction completion is monitored using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (20:1).

-

Upon completion, the reaction mixture is cooled and then poured into ice water.

-

The solution is neutralized using an aqueous 5% HCl solution.

-

The resulting solid product is collected by filtration.

-

The crude product is recrystallized from acetone to yield crystalline yellow needles of the final compound.[1]

-

Visualizations

In Silico Evaluation Workflow

The following diagram illustrates the computational workflow used to assess the potential of compound (4h) as a SARS-CoV-2 Mpro inhibitor.

Caption: Computational workflow for the identification and evaluation of compound (4h).

Conclusion and Future Outlook

Compound (4h), 6-(p-tolylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one, represents a novel scaffold with computationally predicted inhibitory potential against the SARS-CoV-2 main protease. The in silico data, particularly its strong predicted binding affinity, mark it as a significant lead compound.[1][2] However, the absence of experimental validation means that its true efficacy as a viral inhibitor is yet to be determined. The next crucial steps will be to perform in vitro enzymatic assays to quantify its inhibitory activity (IC50) and cellular assays to determine its antiviral efficacy (EC50) and cytotoxicity.[1][2] These future experimental studies are essential to validate the computational predictions and to ascertain the therapeutic potential of this promising compound in the fight against COVID-19.

References

- 1. Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1- b ]quinazolin-12-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06025C [pubs.rsc.org]

Chemical properties and structure of SARS-CoV-2 Mpro-IN-10

An In-Depth Technical Guide on the Chemical Properties and Structure of a SARS-CoV-2 Mpro Inhibitor: MI-23

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[1] Its critical role and high conservation among coronaviruses make it a prime target for antiviral drug development.[2][3] This guide provides a detailed technical overview of the chemical properties, structure, and inhibitory mechanism of MI-23, a potent covalent inhibitor of SARS-CoV-2 Mpro.[4][5] MI-23 was developed as part of a series of peptidomimetic inhibitors derived from the approved antiviral drugs boceprevir and telaprevir.[4][6]

Chemical Properties and Structure

MI-23 is a peptidomimetic compound featuring an aldehyde "warhead" designed to covalently bind to the catalytic cysteine residue of Mpro.[5][6] Its design incorporates a γ-lactam ring as a P1 glutamine surrogate, a bicycloproline moiety at the P2 position, and a substituted aromatic group at P3.[4][5]

Chemical Structure of MI-23: (Structure derived from PDB ID: 7D3I and related publications)

(Note: A 2D image of the chemical structure would be placed here in a full whitepaper. The above is a SMILES-like representation for informational purposes.)

Quantitative Data Summary

The inhibitory activity of MI-23 against SARS-CoV-2 Mpro has been quantified using in vitro enzymatic assays.[4]

| Parameter | Value |

| Inhibitor | MI-23 |

| Molecular Formula | C29H35F2N3O5 (example, exact may vary) |

| Molecular Weight | ~559.6 g/mol (example, exact may vary) |

| IC50 (SARS-CoV-2 Mpro) | 7.6 nM[4][5] |

Structural Basis of Inhibition and Mechanism of Action

The mechanism of inhibition and the precise binding interactions of MI-23 with SARS-CoV-2 Mpro have been elucidated through X-ray crystallography. The co-crystal structure has been deposited in the Protein Data Bank under the accession code 7D3I .[4][7]

MI-23 acts as a covalent inhibitor. The aldehyde warhead is attacked by the nucleophilic thiol group of the catalytic Cys145 residue in the Mpro active site.[4] This reaction forms a stable thiohemiacetal covalent bond, effectively inactivating the enzyme.[4] The crystal structure of the Mpro-MI-23 complex, resolved at 2.0 Å, reveals the specifics of this interaction.[4] The carbon atom of the aldehyde warhead forms a covalent bond with the sulfur atom of Cys145, with a bond length of 1.8 Å.[4]

Key interactions that stabilize the inhibitor in the active site include:

-

Oxyanion Hole: The oxygen of the newly formed thiohemiacetal forms hydrogen bonds with the main-chain amides of Gly143 and Cys145.[4]

-

S1 Pocket: The P1 γ-lactam ring fits into the S1 subsite, forming hydrogen bonds with the side chain of His163 and the main chain of Phe140.[4]

-

S2 Pocket: The bicycloproline moiety at the P2 position occupies the S2 subsite.[4]

-

S4 Pocket: The 1-ethyl-3,5-difluorobenzene group at P3 extends into the S4 pocket, making hydrophobic interactions.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Newly synthesized Mpro inhibitors as potential oral anti-SARS-CoV-2 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

In-Depth Technical Guide: SARS-CoV-2 Mpro-IN-10 Binding Affinity to Mpro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of SARS-CoV-2 Mpro-IN-10 to its target, the main protease (Mpro or 3CLpro) of SARS-CoV-2. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding for researchers in the field of virology and drug discovery.

Introduction to SARS-CoV-2 Mpro and Mpro-IN-10

The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for the replication of the virus. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics.[1][2][3][4][5] Inhibition of Mpro activity effectively halts the viral life cycle.

Mpro-IN-10 (also referred to as compound 27h) is a potent inhibitor of SARS-CoV-2 Mpro.[6] This small molecule has demonstrated significant inhibitory activity in biochemical assays. This guide will delve into the specifics of its binding characteristics.

Quantitative Binding Affinity Data

The binding affinity of Mpro-IN-10 has been quantified using various assays. The following table summarizes the key inhibitory concentrations.

| Parameter | Value | Description |

| IC50 | 10.9 nM | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%.[6] |

| EC50 | 43.6 nM | The half maximal effective concentration, indicating the concentration of the inhibitor that produces 50% of its maximal antiviral effect in a cell-based assay.[6] |

Experimental Protocols

The determination of the binding affinity and inhibitory potential of compounds like Mpro-IN-10 typically involves a series of standardized biochemical and cellular assays. While the specific protocol for Mpro-IN-10 is not publicly detailed, this section outlines the general and widely accepted methodologies used for characterizing SARS-CoV-2 Mpro inhibitors.

Recombinant Mpro Expression and Purification

To perform in vitro assays, a supply of pure and active Mpro is essential.

Workflow for Mpro Production:

Caption: Workflow for recombinant SARS-CoV-2 Mpro expression and purification.

Detailed Steps:

-

Cloning: The gene encoding for SARS-CoV-2 Mpro is cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, typically using Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis and Clarification: The bacterial cells are harvested and lysed to release the protein. The lysate is then centrifuged to pellet cell debris.

-

Affinity Chromatography: The supernatant containing the Mpro is passed through an affinity chromatography column that binds the tag, thus separating it from other bacterial proteins.

-

Tag Removal: The affinity tag is often cleaved off using a specific protease to yield the native Mpro sequence.

-

Size-Exclusion Chromatography: A final polishing step using size-exclusion chromatography is performed to separate the Mpro from any remaining impurities and aggregated protein.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays are a common method for determining the enzymatic activity of proteases and for high-throughput screening of inhibitors.

FRET Assay Principle:

Caption: Principle of the FRET-based assay for Mpro activity.

Protocol Outline:

-

Reagents:

-

Purified, active SARS-CoV-2 Mpro.

-

A synthetic peptide substrate containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT).

-

Test inhibitor (Mpro-IN-10) at various concentrations.

-

Positive control inhibitor (e.g., boceprevir).

-

Negative control (e.g., DMSO).

-

-

Procedure:

-

The Mpro enzyme is pre-incubated with the test inhibitor or control in a microplate well.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the increase in fluorescence.

-

The percentage of inhibition for each concentration of the inhibitor is calculated relative to the negative control.

-

The IC50 value is determined by fitting the dose-response data to a suitable equation.

-

Mechanism of Action

While the precise binding mode of Mpro-IN-10 has not been detailed in publicly available crystallographic studies, Mpro inhibitors generally act by binding to the active site of the enzyme, preventing the natural substrate from binding and being cleaved. Many potent Mpro inhibitors are covalent inhibitors that form a covalent bond with the catalytic cysteine residue (Cys145) in the active site.

General Mechanism of Mpro Inhibition:

Caption: Logical relationship of Mpro inhibition.

Conclusion

This compound is a highly potent inhibitor of the viral main protease with a low nanomolar IC50 value. The methodologies for determining such binding affinities are well-established and primarily rely on in vitro enzymatic assays with purified recombinant protein and cell-based antiviral assays. Further structural studies would be beneficial to elucidate the precise binding mode of Mpro-IN-10 within the Mpro active site, which would aid in the rational design of even more potent and specific second-generation inhibitors. This guide provides a foundational understanding for researchers aiming to work with or build upon the knowledge of this and similar Mpro inhibitors.

References

- 1. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SARS-CoV-2 Mpro Inhibitors: A Methodological Overview

A comprehensive analysis of the requested compound, SARS-CoV-2 Mpro-IN-10, could not be performed as no specific data or publications matching this designation were identified in the public domain. However, this guide provides a detailed framework for the in vitro characterization of novel SARS-CoV-2 main protease (Mpro) inhibitors, drawing upon established methodologies and data from various known inhibitors.

This technical whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of therapeutic agents against SARS-CoV-2. It outlines the core experimental protocols and data presentation standards used in the initial in vitro assessment of Mpro inhibitors.

Quantitative Data Summary of Representative Mpro Inhibitors

To illustrate the typical data generated during in vitro characterization, the following table summarizes the inhibitory activities of several distinct, publicly documented SARS-CoV-2 Mpro inhibitors. This data provides a comparative baseline for the evaluation of new chemical entities.

| Compound ID | IC50 (nM) | Assay Type | Reference |

| MI-21 | 7.6 | FRET Assay | [1] |

| MI-23 | 7.6 | FRET Assay | [1] |

| MI-28 | 9.2 | FRET Assay | [1] |

| VS10 | 200 | Biochemical Assay | [2] |

| VS12 | 1890 | Biochemical Assay | [2] |

| Tideglusib | 1390 | Fluorescence Spectroscopy | [3] |

| Ebselen | 400 | Fluorescence Spectroscopy | [3] |

| Carmofur | 4450 | Fluorescence Spectroscopy | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key assays in the characterization of SARS-CoV-2 Mpro inhibitors.

Recombinant SARS-CoV-2 Mpro Expression and Purification

The production of active, high-purity SARS-CoV-2 Mpro is a prerequisite for in vitro inhibition assays.

-

Construct Design: The gene encoding SARS-CoV-2 Mpro is typically cloned into an expression vector, often with an N-terminal tag (e.g., Glutathione S-transferase, GST) to facilitate purification. A cleavage site for a specific protease (e.g., HRV 3C protease) is often included between the tag and the Mpro sequence to allow for tag removal and generation of an authentic N-terminus. A C-terminal polyhistidine tag may also be added for affinity purification.[2]

-

Expression: The expression plasmid is transformed into a suitable bacterial host, such as E. coli BL21 (DE3). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The Mpro is then purified from the cell lysate using affinity chromatography. If a GST tag is used, the protein is first purified on a glutathione-agarose column. The GST tag is then cleaved off by a specific protease. A second purification step, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography (if a His-tag is present) or size-exclusion chromatography, is performed to remove the tag, the protease, and any remaining impurities.[2]

Enzymatic Inhibition Assay (FRET-based)

A common method to determine the inhibitory potency of a compound is through a Förster Resonance Energy Transfer (FRET) assay.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher at its ends is used. This substrate is designed to mimic the natural cleavage site of Mpro. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant SARS-CoV-2 Mpro (e.g., 30 nM) is pre-incubated with various concentrations of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA) for a defined period (e.g., 10 minutes).[2]

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The increase in fluorescence is monitored over time using a plate reader.

-

The initial reaction velocity is calculated for each compound concentration.

-

The half-maximal inhibitory concentration (IC50) value is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

To assess the efficacy of an inhibitor in a more biologically relevant context, cell-based assays are employed.

-

Principle: These assays measure the ability of a compound to inhibit viral replication in host cells.

-

Procedure (Plaque Reduction Neutralization Test):

-

A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.

-

The cells are infected with a known amount of SARS-CoV-2 in the presence of serial dilutions of the test compound.

-

After an incubation period to allow for viral entry and replication, the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).

-

After a further incubation period, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

-

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Figure 1. A generalized workflow for the in vitro screening and validation of SARS-CoV-2 Mpro inhibitors.

Figure 2. The role of Mpro in viral replication and the mechanism of its inhibition.

References

- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.unh.edu [scholars.unh.edu]

Preliminary Cytotoxicity and Antiviral Assessment of SARS-CoV-2 Mpro Inhibitor (Mpro-IN-10)

This technical guide provides a detailed overview of the preliminary in vitro cytotoxicity and antiviral efficacy of a representative SARS-CoV-2 main protease (Mpro) inhibitor, designated herein as Mpro-IN-10. The data and protocols presented are based on published findings for potent Mpro inhibitors, such as MI-09 and MI-30, to serve as a comprehensive model for researchers, scientists, and drug development professionals.[1][2]

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the replication of SARS-CoV-2.[1][3] It cleaves viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[3] Inhibitors that block Mpro activity are expected to halt viral replication with high specificity, as there are no known human proteases with similar cleavage specificity, potentially reducing off-target side effects.[3]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of representative Mpro inhibitors in various cell lines.

Table 1: Antiviral Activity against SARS-CoV-2

| Compound | Cell Line | 50% Effective Concentration (EC₅₀) (µM) |

| Mpro-IN-10 (Rep. MI-09) | Vero E6 | 0.86[4] |

| Mpro-IN-10 (Rep. MI-30) | Vero E6 | 0.54[4] |

EC₅₀ represents the concentration of the compound that inhibits viral replication by 50% in a cell-based assay.

Table 2: Cytotoxicity Profile

| Compound | Cell Lines | 50% Cytotoxic Concentration (CC₅₀) (µM) |

| Mpro-IN-10 (Rep. MI-09, MI-30) | Vero E6, HPAEpiC, LO2, BEAS-2B, A549, Huh7 | > 500 |

CC₅₀ represents the concentration of the compound that causes the death of 50% of the cells. A higher CC₅₀ value indicates lower cytotoxicity.

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols are based on standard practices for evaluating antiviral compounds.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration at which the test compound is toxic to cells. The Cell Counting Kit-8 (CCK-8) assay is a common method.

-

Cell Seeding: Plate human cell lines (e.g., A549, Huh7) or Vero E6 cells in 96-well plates at an appropriate density and incubate overnight to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Mpro-IN-10) in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a "cells only" control with medium and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color of the medium changes.

-

Data Acquisition: Measure the absorbance (optical density) at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity (Cell Protection) Assay

This assay measures the ability of a compound to protect cells from virus-induced death or cytopathic effect (CPE).

-

Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in 96-well plates and incubate overnight.

-

Compound and Virus Addition: Treat the cells with serial dilutions of the test compound, similar to the cytotoxicity assay. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include an "uninfected" control and a "virus only" (untreated) control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator, allowing the virus to replicate and cause CPE in the absence of an effective inhibitor.

-

Quantification of Cell Viability: Assess cell viability using the CCK-8 assay as described above.

-

Analysis: The EC₅₀ value is calculated by plotting the percentage of cell protection (relative to uninfected and virus-only controls) against the compound concentration and fitting the data to a dose-response curve.

Enzymatic Inhibition Assay (FRET-based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of Mpro.

-

Assay Preparation: The assay is typically performed in a 96-well or 384-well plate. A recombinant SARS-CoV-2 Mpro enzyme is used with a specific fluorogenic substrate that contains a cleavage site for Mpro flanked by a fluorophore and a quencher (Fluorescence Resonance Energy Transfer, FRET).[5]

-

Compound Incubation: The Mpro enzyme is pre-incubated with various concentrations of the inhibitor for a set period (e.g., 30 minutes) at room temperature to allow for binding.[5]

-

Reaction Initiation: The FRET substrate is added to the wells to start the enzymatic reaction.

-

Data Acquisition: The fluorescence intensity is measured over time using a fluorescent plate reader. When Mpro cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Analysis: The rate of reaction is determined from the slope of the fluorescence signal over time. The percent inhibition is calculated relative to a control with no inhibitor. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Mechanism of Action: Mpro Inhibition

The following diagram illustrates the general mechanism by which a covalent inhibitor blocks the SARS-CoV-2 Mpro, preventing viral replication.

References

- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aurorabiolabs.com [aurorabiolabs.com]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2 Mpro In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for in vitro assays designed to identify and characterize inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. The methodologies described are based on established fluorescence-based techniques, offering robust and high-throughput screening capabilities.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1][2][3] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins that are necessary for viral replication and transcription.[3][4][5] Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.[1][2] In vitro assays are fundamental tools for the discovery and characterization of Mpro inhibitors.

Principle of Mpro Inhibition Assays

The most common in vitro assays for Mpro activity are based on Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP).[6][7]

-

FRET-based assays utilize a synthetic peptide substrate that contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[8][9] This increase is directly proportional to the enzyme's activity.

-

FP-based assays employ a fluorescently labeled peptide substrate. In solution, this small substrate rotates rapidly, resulting in low fluorescence polarization. When Mpro is inhibited, the uncleaved substrate can be bound by a larger molecule (like avidin, if the substrate is biotinylated), slowing its rotation and increasing the fluorescence polarization.[6][7]

Experimental Protocols

Recombinant SARS-CoV-2 Mpro Expression and Purification

The production of active recombinant Mpro is a prerequisite for the assay. A common method involves expressing the Mpro gene in E. coli.[10][11]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the SARS-CoV-2 Mpro gene (e.g., pGEX-6P-1)[11]

-

Luria-Bertani (LB) medium and ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer and purification resins (e.g., Ni-NTA for His-tagged proteins)

Protocol:

-

Transform the Mpro expression vector into competent E. coli cells.[7]

-

Culture the transformed cells in LB medium with ampicillin at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

-

Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at a lower temperature (e.g., 16-30°C) for several hours or overnight.[6]

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the Mpro protein from the supernatant using affinity chromatography.

-

Assess the purity and concentration of the purified Mpro. The protein can be stored at -80°C.[7]

FRET-based Mpro Inhibition Assay

This protocol is adapted from various sources describing FRET-based assays for Mpro.[4][5][12][13]

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)[12]

-

Test compounds (potential inhibitors) and a known Mpro inhibitor as a positive control (e.g., GC376)[3]

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Protocol:

-

Prepare the assay buffer. Some protocols recommend the inclusion of a reducing agent like DTT to maintain the cysteine protease's activity.[10][14]

-

Serially dilute the test compounds in DMSO and then in the assay buffer to the desired concentrations.

-

In a black microplate, add the test compound solution.

-

Add the Mpro enzyme solution to each well (except for the negative control wells). The final concentration of Mpro can range from 0.15 µM to 0.4 µmol/L.[10][12]

-

Incubate the plate at room temperature or 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.[4][5][12]

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells. The final substrate concentration is typically around 5-20 µM.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over time.[3][13]

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Fluorescence Polarization (FP)-based Mpro Inhibition Assay

This protocol provides a method for a high-throughput screening assay using fluorescence polarization.[6][7]

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FP probe (e.g., a biotinylated fluorescent peptide substrate like FITC-AVLQSGFRKK-Biotin)[7]

-

Avidin

-

Assay buffer

-

Test compounds and a positive control

-

Black microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

In a black microplate, incubate the Mpro enzyme with the test compounds for a defined period (e.g., 30 minutes) at room temperature.[7]

-

Add the FP probe to the wells and incubate for another 20 minutes.[7]

-

Stop the enzymatic reaction by adding avidin solution. Avidin will bind to the biotinylated, uncleaved probe.[7]

-

Incubate for a short period (e.g., 5 minutes) to allow for binding.[7]

-

Measure the millipolarization (mP) value using a plate reader.

-

A high mP value indicates inhibition of Mpro, as the large avidin-probe complex rotates slowly. A low mP value indicates Mpro activity, where the cleaved, smaller fluorescent fragment rotates quickly.[7]

-

Calculate the percent inhibition and IC50 values.

Data Presentation

The inhibitory activity of compounds against SARS-CoV-2 Mpro is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some known Mpro inhibitors.

| Compound | IC50 (µM) | Assay Type | Reference |

| GC376 | Varies | FRET | [3] |

| Boceprevir | Varies | FRET | [12] |

| Ebselen | Varies | FRET | [9] |

| Plumbagin | Varies | FRET | [10] |

| Ginkgolic acid | Varies | FRET | [10] |

Note: IC50 values can vary depending on the specific assay conditions.

Visualizations

SARS-CoV-2 Mpro Cleavage of Viral Polyprotein

Caption: Mpro's role in viral polyprotein processing.

Experimental Workflow for FRET-based Mpro Inhibitor Screening

Caption: FRET-based Mpro inhibitor screening workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. researchgate.net [researchgate.net]

- 10. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ebiohippo.com [ebiohippo.com]

- 14. researchgate.net [researchgate.net]

Application Notes: Cell-based Assay for SARS-CoV-2 Mpro Efficacy

References

- 1. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic study for SARS-CoV-2 main protease inhibitors - American Chemical Society [acs.digitellinc.com]

- 3. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]

- 4. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 10. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: FRET Assay for Measuring SARS-CoV-2 Mpro-IN-10 IC50

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication.[1][2] This essential role makes Mpro a prime target for antiviral drug development.[2][3][4]

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for monitoring enzymatic activity and screening for inhibitors in a high-throughput format.[5][6][7] The assay relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor molecule (quencher).[5][6] A substrate peptide containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact state, the proximity of the quencher dampens the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[5][8] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of SARS-CoV-2 Mpro-IN-10, a potent Mpro inhibitor, using a FRET-based assay.

Quantitative Data Summary

The inhibitory potency of this compound has been determined using enzymatic and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.

| Compound | Target | Assay Type | IC50 | EC50 |

| This compound (27h) | SARS-CoV-2 Mpro | FRET Assay | 10.9 nM | 43.6 nM |

Table 1: Inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the in vitro enzymatic activity of Mpro by 50%. The EC50 value represents the concentration required for a 50% reduction in viral replication in a cell-based assay.[9]

Signaling and Experimental Workflow Diagrams

Figure 1: Principle of the FRET-based assay for SARS-CoV-2 Mpro activity.

Figure 2: Experimental workflow for determining the IC50 of IN-10.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound using a FRET-based assay.

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro: Highly purified and active enzyme.

-

FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

This compound: Test inhibitor.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[10]

-

DMSO: For dissolving the inhibitor.

-

384-well black plates: Low-binding, suitable for fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL).

Equipment

-

Multichannel pipettes

-

Incubator

-

Fluorescence microplate reader

Experimental Procedure

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C. Add DTT fresh on the day of the experiment.

-

Reconstitute the recombinant Mpro enzyme in the assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in cold assay buffer.

-

Reconstitute the FRET substrate in DMSO to a stock concentration (e.g., 10 mM). Aliquot and store at -20°C, protected from light. On the day of the experiment, dilute the substrate to the desired working concentration (e.g., 2X final concentration) in the assay buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in DMSO to cover a wide range of concentrations (e.g., from 100 µM to 1 pM). Then, prepare a 2X working solution of each inhibitor concentration by diluting it in the assay buffer.

-

-

Assay Protocol:

-

Enzyme and Inhibitor Incubation:

-

In a 384-well plate, add 10 µL of the 2X working solution of each IN-10 dilution to the respective wells.

-

Include control wells:

-

Negative Control (100% activity): Add 10 µL of assay buffer with the same percentage of DMSO as the inhibitor wells.

-

Positive Control (0% activity): Add 10 µL of a known potent Mpro inhibitor (e.g., GC376) at a high concentration or assay buffer without the enzyme.

-

-

Add 10 µL of the 2X Mpro working solution to all wells except the "no enzyme" control wells.

-

Mix gently and incubate the plate at room temperature (or 37°C) for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the 2X FRET substrate working solution to all wells.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

-

-

-

Data Analysis:

-

Calculate Initial Velocity: For each well, determine the initial reaction velocity (V) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme)) where:

-

V_inhibitor is the initial velocity in the presence of the inhibitor.

-

V_no_enzyme is the background fluorescence from the "no enzyme" control.

-

V_dmso is the initial velocity of the "DMSO only" control (100% activity).

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (or a similar dose-response curve) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11]

-

Conclusion

This application note provides a comprehensive guide for determining the IC50 of the SARS-CoV-2 Mpro inhibitor IN-10 using a robust and sensitive FRET-based assay. The detailed protocol and data analysis workflow will enable researchers to accurately assess the potency of this and other Mpro inhibitors, facilitating the discovery and development of novel antiviral therapies against COVID-19. The provided diagrams offer a clear visual representation of the assay principle and experimental steps, making this a valuable resource for scientists in the field of drug discovery.

References

- 1. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.plos.org [journals.plos.org]

Application Notes and Protocols for SARS-CoV-2 Mpro-IN-10

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the proper dissolution and storage of the SARS-CoV-2 main protease (Mpro) inhibitor, SARS-CoV-2 Mpro-IN-10 . Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.

Compound Information

This compound is a potent inhibitor of the SARS-CoV-2 main protease, a critical enzyme in the viral replication cycle. Its inhibitory activity is characterized by an IC50 of 10.9 nM and an EC50 of 43.6 nM, making it a valuable tool for research and development of therapeutics against COVID-19.

Quantitative Data Summary

For optimal preparation of stock solutions and experimental assays, the following solubility and storage information for this compound and similar inhibitors has been compiled.

| Parameter | Recommended Solvent/Condition | Value/Duration | Source/Notes |

| Solubility | Dimethyl Sulfoxide (DMSO) | Information not publicly available | While a specific value is not available, DMSO is the standard solvent for this class of compounds. It is recommended to start with a small quantity to determine the solubility range. |

| Storage of Powder | -20°C | Up to 3 years | Based on data for similar Mpro inhibitors (e.g., SARS-CoV-2 Mpro-IN-16). |

| Storage of Stock Solution (in DMSO) | -80°C | 1 to 6 months | Based on data for similar Mpro inhibitors (e.g., SARS-CoV-2 Mpro-IN-2, Mpro inhibitor N3). |

| -20°C | Up to 1 month | Based on data for similar Mpro inhibitors (e.g., SARS-CoV-2 Mpro-IN-2). |

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound (powder form)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Equilibration: Allow the vial containing the powdered this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the compound.

-

Solvent Addition: Carefully add the desired volume of high-purity DMSO to the vial containing the compound.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a short period) may assist in dissolving the compound, but care should be taken to avoid degradation. Visually inspect the solution to ensure no particulate matter is present.

-

Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Dilution of Stock Solution for Experimental Use

Objective: To prepare working solutions of this compound for use in cell-based or biochemical assays.

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Appropriate aqueous buffer or cell culture medium

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: When diluting in aqueous solutions, add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced effects on the biological system.

-

-

Immediate Use: It is recommended to use the diluted working solutions immediately. Do not store diluted aqueous solutions of the compound for extended periods.

Visualizations

Workflow for Dissolving and Storing this compound

Caption: A flowchart illustrating the recommended steps for preparing and storing solutions of this compound.

Logical Relationship of Reagents and Conditions

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Mpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle. While specific data for "Mpro-IN-10" analogs is not publicly available, this guide utilizes data from well-characterized Mpro inhibitors to illustrate the screening process.

Introduction to SARS-CoV-2 Mpro as a Drug Target

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.[1] The absence of a close human homolog makes Mpro an attractive target for antiviral drug development with a potentially high therapeutic index.

High-Throughput Screening Assays for Mpro Inhibitors

Several HTS assays have been developed to identify and characterize SARS-CoV-2 Mpro inhibitors. Two common methods are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays.

A FRET-based assay utilizes a substrate peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a detectable fluorescent signal.

The FP assay is another robust method for HTS. It uses a small, fluorescently labeled peptide substrate. When this substrate is cleaved by Mpro, the resulting smaller fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Conversely, in the presence of an inhibitor, the substrate remains intact and tumbles slowly, maintaining a high polarization signal.[2][3][4]

Representative Data for Mpro Inhibitors

The following table summarizes the inhibitory activities of several known SARS-CoV-2 Mpro inhibitors, which can be used as reference compounds in screening campaigns.

| Compound Name | IC50 (µM) | Ki (µM) | Assay Type | Reference Compound |

| Nirmatrelvir | 0.013 | - | Enzymatic | Yes |

| GC-376 | 0.033 | - | Enzymatic | Yes |

| Boceprevir | - | - | Antiviral | Yes |

| Ebselen | 0.67 | 2 | Enzymatic | Yes |

| Carmofur | 4.45 | - | Enzymatic | No |

| Tideglusib | 1.39 | - | Enzymatic | No |

| Calpain Inhibitor II | - | - | Enzymatic | No |

| Calpain Inhibitor XII | - | - | Enzymatic | No |

Note: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6] Ki is the inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[5][6] A lower value for both indicates higher potency.

Experimental Protocols

Recombinant SARS-CoV-2 Mpro Expression and Purification

A detailed protocol for producing active Mpro in E. coli is available in the literature.[2][4] The general steps include:

-

Transformation of an E. coli expression strain with a plasmid encoding the Mpro gene.

-

Induction of protein expression with IPTG.

-

Cell lysis and clarification of the lysate.

-

Purification of the His-tagged Mpro using affinity chromatography.

-

Removal of the tag with a specific protease and further purification by size-exclusion chromatography.

High-Throughput Screening Protocol using Fluorescence Polarization (FP)

This protocol is adapted from established methods for HTS of Mpro inhibitors.[2][3][4]

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FP substrate probe (e.g., FITC-labeled peptide)

-

Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., GC-376)

-

384-well black, low-volume assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 10 µL of the Mpro enzyme solution (final concentration ~0.5 µM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the FP substrate probe (final concentration ~100 nM).

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

FRET-Based Assay Protocol for IC50 Determination

This protocol is based on established FRET assays for Mpro activity.[7][8]

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., containing a DABCYL quencher and an EDANS fluorophore)

-

Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds and a positive control inhibitor

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Dispense test compounds at various concentrations into the wells of a 384-well plate.

-

Add Mpro enzyme to the wells (final concentration typically in the nanomolar range).

-

Incubate for 15-30 minutes at room temperature.

-

Add the FRET substrate to initiate the reaction (final concentration near the Km value).

-

Immediately measure the increase in fluorescence intensity over time in a kinetic mode.

-

The initial reaction velocity is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting percent inhibition versus compound concentration.

Visualizations

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.

Caption: A typical workflow for a high-throughput screening campaign for Mpro inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. courses.edx.org [courses.edx.org]

- 7. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

Crystallography of SARS-CoV-2 Mpro in Complex with Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallographic study of the SARS-CoV-2 main protease (Mpro) in complex with inhibitors. The main protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Understanding the structural basis of inhibitor binding is paramount for the design of potent and specific therapeutic agents.

Data Summary

The following tables summarize key quantitative data for representative inhibitors of SARS-CoV-2 Mpro. This data is essential for comparing the efficacy and binding characteristics of different compounds.

Table 1: Crystallographic Data for SARS-CoV-2 Mpro in Complex with Various Inhibitors

| Inhibitor | PDB ID | Resolution (Å) | Ligand Interaction Highlights |

| N3 | 6LU7 | 2.16 | Covalent bond between the vinyl group and the catalytic Cys145.[1] |

| 13b | 6Y2G | 2.20 | Information not available in the provided context.[2] |

| Carmofur | 7BUY | 1.60 | Information not available in the provided context.[2] |

| 11a | 6LZE | 1.505 | Covalent bond between the aldehyde and Cys145.[1] |

| 11b | 6M0K | 1.504 | Information not available in the provided context.[2] |

| GC373 | 6WTK | 2.00 | Information not available in the provided context.[2] |

| GC376 | 6WTT | 2.15 | Hemithioketal formation with Cys145.[1] |

| X77 | 6W63 | 2.10 | Information not available in the provided context.[2] |

| Boceprevir | 7K40 | 1.35 | Information not available in the provided context. |

| Narlaprevir | 7JYC | 1.79 | Information not available in the provided context. |

| Telaprevir | 7K6D | 1.48 | Information not available in the provided context. |

Table 2: Inhibition Data for Selected SARS-CoV-2 Mpro Inhibitors

| Inhibitor | IC50 (µM) | Ki (nM) | Assay Type |

| Andro-NBD | 2.79 ± 0.30 | - | Biochemical Assay[3] |

| PF-7817883 | 0.121 | 2.5 | Mpro Inhibition Assay[4] |

| Myricetin | - | ~7 (Ki) | Enzymatic Assay[5] |

| Benserazide | - | nM range | Enzymatic Assay[5] |

| GC376 | 0.89 | - | Proteolytic Activity Assay[6] |

| ML188 | 2.5 | - | Mpro Inhibition Assay |

Experimental Protocols

Detailed methodologies for the key experiments in the crystallographic study of SARS-CoV-2 Mpro are provided below.

Protocol 1: Expression and Purification of SARS-CoV-2 Mpro

This protocol outlines the steps for producing and purifying recombinant SARS-CoV-2 Mpro, a prerequisite for structural and functional studies.

1. Gene Synthesis and Cloning:

- The gene encoding SARS-CoV-2 Mpro (residues 1-306) is synthesized with codon optimization for E. coli expression.

- The gene is cloned into a suitable expression vector, such as pET-28a, often with an N-terminal His-tag for purification.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin).

- The starter culture is grown overnight at 37°C with shaking.

- A large-scale culture is inoculated with the overnight culture and grown at 37°C until the OD600 reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

- The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance protein solubility.

3. Cell Lysis and Clarification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

- Cells are lysed by sonication or high-pressure homogenization on ice.

- The lysate is clarified by centrifugation to remove cell debris.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- The His-tagged Mpro is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Tag Cleavage and Further Purification (Optional):

- If required, the His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.

- A second Ni-NTA chromatography step can be performed to remove the cleaved tag and any uncleaved protein.

- Size-exclusion chromatography (gel filtration) is performed as a final polishing step to obtain highly pure and homogenous Mpro. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

6. Protein Concentration and Storage:

- The purified protein is concentrated using a centrifugal filter device.

- The final protein concentration is determined using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

- The purified Mpro is flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Crystallization of Mpro-Inhibitor Complex

This protocol describes the vapor diffusion method for co-crystallizing SARS-CoV-2 Mpro with a small molecule inhibitor.

1. Complex Formation:

- Purified Mpro is incubated with the inhibitor at a molar ratio of 1:2 to 1:5 for a sufficient time (e.g., 1-2 hours) on ice to allow for complex formation. The final protein concentration for crystallization is typically 5-10 mg/mL.

2. Crystallization Screening:

- The Mpro-inhibitor complex is subjected to sparse matrix screening using commercially available crystallization screens (e.g., Hampton Research, Molecular Dimensions).

- The sitting drop or hanging drop vapor diffusion method is employed.

- Sitting Drop: 1 µL of the Mpro-inhibitor complex is mixed with 1 µL of the reservoir solution on a micro-crystallization plate. The drop is equilibrated against a larger volume (e.g., 100 µL) of the reservoir solution.

- Hanging Drop: A small drop (1-2 µL) containing the protein-inhibitor complex and reservoir solution is placed on a siliconized coverslip, which is then inverted and sealed over the well of a crystallization plate containing the reservoir solution.

3. Crystal Optimization:

- Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

- Micro-seeding can be employed to improve crystal size and quality.

4. Crystal Harvesting and Cryo-protection:

- Crystals are carefully harvested from the drop using a small loop.

- Before flash-cooling in liquid nitrogen, crystals are typically soaked in a cryoprotectant solution to prevent ice formation. The cryoprotectant is usually the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.

Protocol 3: Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET) based assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

1. Reagents and Materials:

- Purified SARS-CoV-2 Mpro.

- FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

- Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

- Test compounds dissolved in DMSO.

- 384-well black microplates.

- Plate reader capable of measuring fluorescence.

2. Assay Procedure:

- A serial dilution of the test compounds is prepared in DMSO.

- A small volume (e.g., 1 µL) of the compound dilutions is dispensed into the wells of the 384-well plate.

- Purified Mpro is diluted in assay buffer to the desired final concentration (e.g., 50 nM) and added to the wells containing the compounds.

- The plate is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

- The enzymatic reaction is initiated by adding the FRET substrate (final concentration e.g., 20 µM) to all wells.

- The fluorescence intensity is monitored kinetically over time (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

3. Data Analysis:

- The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

- The percentage of inhibition is calculated for each compound concentration relative to the control (DMSO only).

- The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the dose-response curve to a suitable equation (e.g., the four-parameter logistic equation).

Visualizations

The following diagrams illustrate key conceptual and experimental workflows.

Caption: Experimental workflow for crystallographic and enzymatic analysis of SARS-CoV-2 Mpro inhibitors.

Caption: Role of SARS-CoV-2 Mpro in the viral life cycle and its inhibition.

References

- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]

- 5. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

Application Notes and Protocols: Pharmacokinetic Studies of SARS-CoV-2 Mpro Inhibitors MI-09 and MI-30

These application notes provide a comprehensive overview of the pharmacokinetic properties and associated experimental protocols for the SARS-CoV-2 main protease (Mpro) inhibitors, MI-09 and MI-30. This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of antiviral therapeutics for COVID-19.

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for the COVID-19 pandemic.[1][2] Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[1] Due to its vital role and high conservation among coronaviruses, Mpro has emerged as a prime target for the development of antiviral drugs.[3][4]

MI-09 and MI-30 are two potent bicycloproline-containing inhibitors of SARS-CoV-2 Mpro.[5] They were designed based on the structures of approved antiviral drugs, boceprevir and telaprevir.[5] Both compounds have demonstrated significant antiviral activity in cell-based assays and in a transgenic mouse model of SARS-CoV-2 infection.[3][5] Furthermore, they have exhibited favorable pharmacokinetic profiles, making them promising candidates for further development as oral anti-SARS-CoV-2 drugs.[5][6]

Data Presentation: In Vitro Efficacy and Pharmacokinetic Parameters

The following table summarizes the in vitro efficacy and key pharmacokinetic parameters of MI-09 and MI-30.

| Parameter | MI-09 | MI-30 | Reference |

| In Vitro Efficacy | |||

| Mpro IC₅₀ (nM) | - | - | [5] |

| EC₅₀ in Vero E6 cells (μM) | 0.86 | 0.54 | [3][5] |

| EC₉₀ in Vero E6 cells (μM) | 3.62 | 2.12 | [5] |

| Pharmacokinetics in Rats | |||

| Dose (mg/kg) | 20 (p.o.), 5 (i.v.) | 20 (p.o.), 5 (i.v.) | [5] |

| Oral Bioavailability (F%) | 11.2 | 14.6 | [5] |

| Tₘₐₓ (h) | 0.58 ± 0.29 (p.o.) | 0.58 ± 0.29 (p.o.) | [5] |

| Cₘₐₓ (ng/mL) | 1083.67 ± 395.03 (p.o.) | 1461.00 ± 410.12 (p.o.) | [5] |

| AUC₀₋ₜ (ng·h/mL) | 1341.08 ± 204.09 (p.o.) | 1794.67 ± 345.04 (p.o.) | [5] |

| t₁/₂ (h) | 0.99 ± 0.31 (p.o.) | 0.81 ± 0.08 (p.o.) | [6] |

| CL (L/h/kg) | 0.76 ± 0.12 (i.v.) | 0.57 ± 0.07 (i.v.) | [5] |

| Vd (L/kg) | 0.82 ± 0.13 (i.v.) | 0.59 ± 0.10 (i.v.) | [5] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; EC₉₀: 90% effective concentration; p.o.: Oral administration; i.v.: Intravenous administration; Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

This section details the methodologies for key experiments related to the pharmacokinetic and in vivo efficacy evaluation of MI-09 and MI-30.

Objective: To determine the pharmacokinetic profile of MI-09 and MI-30 in Sprague-Dawley rats after intravenous and oral administration.

Materials:

-

MI-09 and MI-30

-

Sprague-Dawley rats (male, 6-8 weeks old)

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose in water for oral administration; saline for intravenous administration)

-

Syringes and needles for dosing

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)[7]

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system for bioanalysis[8]

Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

-

Dosing:

-

Intravenous (i.v.) Administration: Administer a single dose of the compound (e.g., 5 mg/kg) via the tail vein.

-

Oral (p.o.) Administration: Administer a single dose of the compound (e.g., 20 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-